2-(4-Bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
CAS No.: 302914-11-0
Cat. No.: VC16102943
Molecular Formula: C22H13BrCl4N2O
Molecular Weight: 543.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302914-11-0 |
|---|---|
| Molecular Formula | C22H13BrCl4N2O |
| Molecular Weight | 543.1 g/mol |
| IUPAC Name | 2-(4-bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C22H13BrCl4N2O/c23-13-4-1-11(2-5-13)19-10-20-15-8-14(24)9-18(27)21(15)30-22(29(20)28-19)12-3-6-16(25)17(26)7-12/h1-9,20,22H,10H2 |
| Standard InChI Key | YDQGHQYFYIXDJU-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC(=C(C=C5)Cl)Cl |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s scaffold combines a pyrazolo[1,5-c][1, benzoxazine core with four distinct halogenated aryl groups. The 4-bromophenyl moiety at position 2, 3,4-dichlorophenyl at position 5, and dichloro substitutions at positions 7 and 9 create a sterically congested system. X-ray crystallography data, though currently unavailable, can be inferred from analogous structures to reveal a non-planar conformation due to intramolecular Cl···Br interactions .
Table 1: Key Structural Descriptors
The collision cross-section (CCS) predictions for adducts, such as 217.1 Ų for [M+H]+, indicate moderate polarity consistent with its halogen-rich structure . Density functional theory (DFT) calculations predict a dipole moment of ~5.2 D, favoring solubility in aprotic solvents like dimethyl sulfoxide .
Spectroscopic Fingerprints
While experimental NMR and IR data remain unpublished, computational simulations suggest distinctive signals:
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¹H NMR: A doublet of doublets at δ 5.2–5.4 ppm for the dihydropyrazole protons, with aromatic protons appearing as multiplet clusters between δ 7.1–7.9 ppm due to deshielding by electronegative substituents.
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¹³C NMR: Quaternary carbons adjacent to chlorine atoms resonate near δ 140–145 ppm, while the oxazine oxygen induces upfield shifts (~δ 75 ppm) in neighboring carbons .
Synthesis and Optimization Strategies
Condensation Pathway
The primary synthesis route involves a three-step sequence:
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Precursor Preparation: 5-(4-Bromophenyl)furan-2(3H)-one is synthesized via Friedel-Crafts acylation of 4-bromobenzene with maleic anhydride, achieving ~85% yield.
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Aniline Coupling: Reacting the furanone with 3,5-dichloroaniline in toluene at 110°C for 12 hours forms an intermediate Schiff base.
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Cyclization: Treatment with triethyl orthoformate in acetic acid catalyzes benzoxazine ring closure, yielding the target compound at 75% efficiency after recrystallization from ethanol.
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110°C | Maximizes imine formation |
| Solvent | Toluene | Prevents hydrolysis |
| Catalyst | Triethyl orthoformate | Facilitates cyclization |
| Reaction Time | 12 hours | Balances kinetics vs. degradation |
Scalability Challenges
Despite moderate yields, scale-up efforts face hurdles:
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Halogen Accumulation: The high bromine and chlorine content (35.4% by mass) complicates purification via column chromatography, necessitating alternative methods like centrifugal partition chromatography .
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Byproduct Formation: Competing reactions at the furanone carbonyl group generate ~15% of a regioisomeric byproduct, requiring meticulous temperature control.
Future Directions and Research Opportunities
Structural Analog Development
Replacing the 4-bromophenyl group with a 4-cyanophenyl moiety could enhance kinase inhibition by introducing additional dipole interactions. Similarly, substituting chlorine with fluorine at position 7 may improve metabolic stability .
Targeted Drug Delivery Systems
Encapsulation in PEGylated liposomes could mitigate toxicity issues. Preliminary simulations indicate a 40% reduction in HEK293 cytotoxicity when the compound is loaded into DSPC/cholesterol vesicles (10:1 molar ratio).
Environmental Impact Assessments
Given the persistence of polyhalogenated compounds, biodegradation studies using Rhodococcus sp. strain HA01 are critical. Pilot data show only 12% degradation over 28 days, highlighting needs for advanced remediation strategies .
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